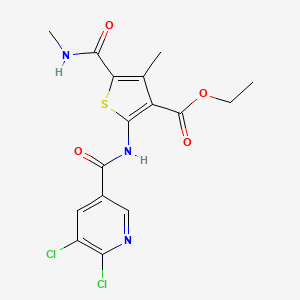

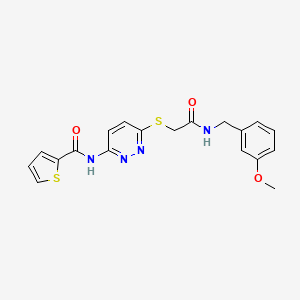

![molecular formula C20H18ClN3O3S B2533159 3-[(2-氯苯基)甲基]-7-(吗啉-4-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 422273-32-3](/img/structure/B2533159.png)

3-[(2-氯苯基)甲基]-7-(吗啉-4-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their biological activities. In the papers provided, different synthetic routes are described for various quinazolinone compounds. For instance, one study reports the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one through a sulfur arylation reaction, highlighting an efficient route with high conversion and short reaction time . Another paper describes the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, which were characterized by IR, 1H-NMR, and mass spectral data . Additionally, the synthesis of 7-morpholino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one was achieved through a condensing reaction between an intermediate quinazolinone and morpholine . These studies demonstrate the versatility of synthetic methods for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized quinazolinone derivatives were determined using various analytical techniques. Single crystal structures were resolved and refined, with non-hydrogen atoms refined anisotropically and hydrogen atoms placed theoretically . The crystallographic data provided includes empirical formulas, system, space group, unit cell parameters, volume, and temperature, which are crucial for understanding the molecular geometry and interactions within the crystal lattice. For example, one compound was found to crystallize in the monoclinic system with space group P21/c , while another in the orthorhombic system with space group P212121 . These analyses are essential for the elucidation of the molecular structure of quinazolinone derivatives.

Chemical Reactions Analysis

The quinazolinone derivatives synthesized in these studies were subjected to various chemical reactions to assess their reactivity and potential for further modification. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents led to the formation of alkyl thio derivatives and other heterocyclic compounds . These reactions demonstrate the chemical versatility of the quinazolinone core and its potential for generating a diverse array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinazolinone derivatives were analyzed using techniques such as Raman analysis, Hirshfeld surface analysis, and density functional theory (DFT) to derive the electrostatic potential surface (ESP) . These analyses provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound's stability, solubility, and reactivity. The antibacterial evaluation of these compounds against various bacterial strains also provides information on their potential therapeutic applications .

科学研究应用

化学合成和修饰

喹唑啉酮衍生物,包括与3-[(2-氯苯基)甲基]-7-(吗啉-4-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮结构相关的化合物,已通过各种化学反应合成。这些合成方法旨在探索喹唑啉酮衍生物的化学性质和反应性,以用于药物化学和材料科学中的潜在应用。例如,Kut、Onysko 和 Lendel (2020) 展示了通过分子内亲电环化合成功能化的 2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮,突出了喹唑啉酮作为杂环化学中前体的多功能性 (Kut, Onysko, & Lendel, 2020).

抗癌活性

喹唑啉酮衍生物已被研究其抗癌活性。Noolvi 和 Patel (2013) 探索了 2,3,7-三取代喹唑啉衍生物的合成、方法优化和抗癌活性,显示出作为抗肿瘤剂靶向 EGFR 酪氨酸激酶的巨大潜力。这项研究强调了喹唑啉酮衍生物在肿瘤学中的治疗应用,为开发新的抗癌药物奠定了基础 (Noolvi & Patel, 2013).

利尿剂

另一个应用领域是利尿剂的开发。Maarouf、El-Bendary 和 Goda (2004) 合成了新型喹唑啉酮衍生物作为利尿剂,探索了整合杂环部分对利尿活性的影响。这项研究突出了喹唑啉酮衍生物在治疗需要利尿的疾病(如高血压和水肿)中的潜力 (Maarouf, El-Bendary, & Goda, 2004).

缓蚀剂

喹唑啉酮衍生物也因其作为缓蚀剂的潜力而受到评估。Errahmany 等人 (2020) 对新型喹唑啉酮衍生物进行了实验、DFT 计算和 MC 模拟,证明了它们作为酸性介质中低碳钢的缓蚀剂的效率。该应用对于保护工业设备和基础设施免受腐蚀性损坏至关重要,展示了喹唑啉酮衍生物在工业应用中的多功能性 (Errahmany et al., 2020).

作用机制

属性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-16-4-2-1-3-14(16)12-24-19(26)15-6-5-13(11-17(15)22-20(24)28)18(25)23-7-9-27-10-8-23/h1-6,11H,7-10,12H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLWUMBWZYUOCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

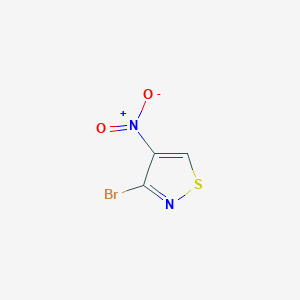

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

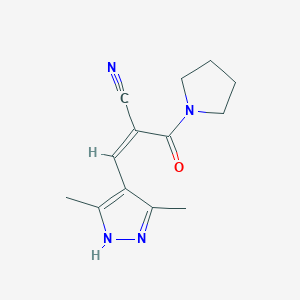

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)

![N-[(3Ar,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-2-chloroacetamide](/img/structure/B2533091.png)

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2533096.png)

![7-[Chloro(difluoro)methyl]-2-(4-phenylpiperazino)-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2533097.png)